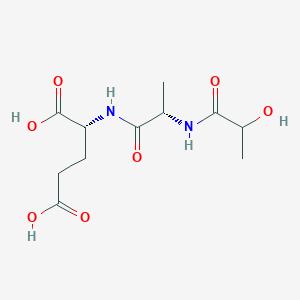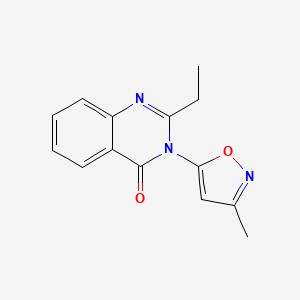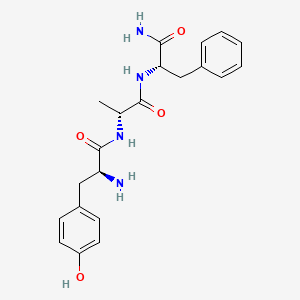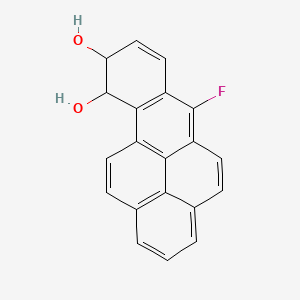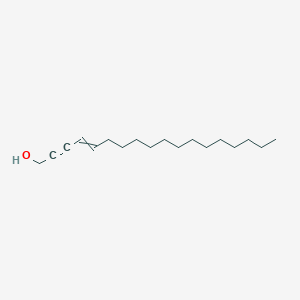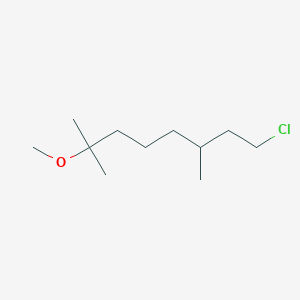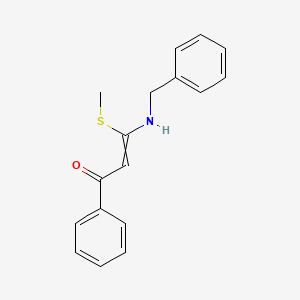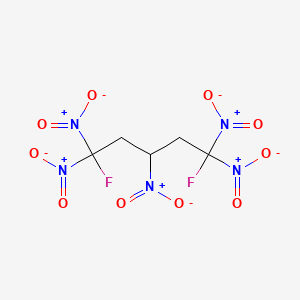
1,5-Difluoro-1,1,3,5,5-pentanitropentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Difluoro-1,1,3,5,5-pentanitropentane is a highly nitrated organic compound characterized by the presence of multiple nitro groups and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-difluoro-1,1,3,5,5-pentanitropentane typically involves the nitration of precursor compounds under controlled conditions. One common method involves the reaction of 1,1,1,3,5,5,5-heptanitropentane with fluorinating agents in a nonpolar medium at reduced temperatures . This reaction yields the desired compound along with various salts, such as ammonium, pyridinium, and anilinium salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using concentrated sulfuric acid or trifluoroacetic acid as solvents . These methods ensure high yields and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,5-Difluoro-1,1,3,5,5-pentanitropentane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher nitrated derivatives.
Reduction: Reduction reactions can yield less nitrated products.
Substitution: Halogenation reactions, such as chlorination and bromination, are common.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (chlorine, bromine), fluorinating agents, and strong acids like sulfuric acid and trifluoroacetic acid . These reactions are typically carried out under controlled temperatures and in nonpolar solvents to ensure the desired product formation.
Major Products Formed
Major products formed from these reactions include various nitrated derivatives, such as 1,1,1,5,5,5-hexanitro-3-pentanone and 1,5-difluoro-1,1,5,5-tetranitro-3-pentanone .
Scientific Research Applications
1,5-Difluoro-1,1,3,5,5-pentanitropentane has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other highly nitrated compounds.
Biology: Investigated for its potential effects on biological systems due to its unique structural properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and explosives due to its high energy content
Mechanism of Action
The mechanism of action of 1,5-difluoro-1,1,3,5,5-pentanitropentane involves its interaction with molecular targets through its nitro and fluoro groups. These interactions can lead to various chemical transformations, such as oxidation and reduction reactions, which are facilitated by the compound’s unique electronic structure .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,5,5,5-Heptanitropentane: A highly nitrated compound with similar structural properties.
1,3,5-Trifluoro-1,1,3,5,5-pentanitropentane: Another fluorinated nitro compound with distinct electronic characteristics.
Uniqueness
1,5-Difluoro-1,1,3,5,5-pentanitropentane is unique due to its specific arrangement of nitro and fluoro groups, which confer distinct chemical reactivity and stability. This makes it particularly valuable for applications requiring high energy density and specific reactivity profiles .
Properties
CAS No. |
84004-77-3 |
|---|---|
Molecular Formula |
C5H5F2N5O10 |
Molecular Weight |
333.12 g/mol |
IUPAC Name |
1,5-difluoro-1,1,3,5,5-pentanitropentane |
InChI |
InChI=1S/C5H5F2N5O10/c6-4(9(15)16,10(17)18)1-3(8(13)14)2-5(7,11(19)20)12(21)22/h3H,1-2H2 |
InChI Key |
BIGQPUNXZVPVOR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CC([N+](=O)[O-])([N+](=O)[O-])F)[N+](=O)[O-])C([N+](=O)[O-])([N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


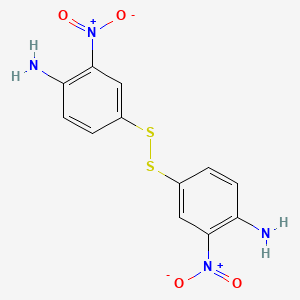
![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate](/img/structure/B14420301.png)
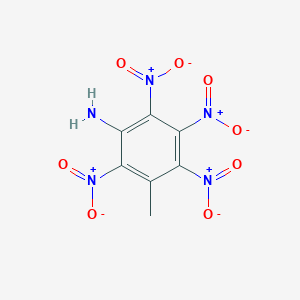

![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol](/img/structure/B14420316.png)
